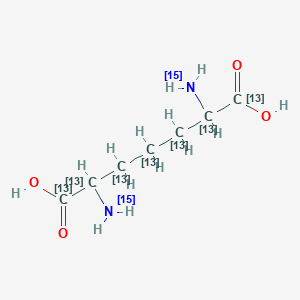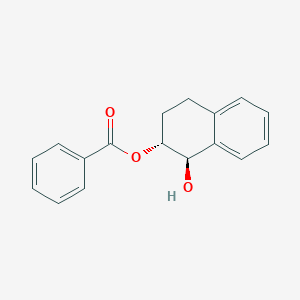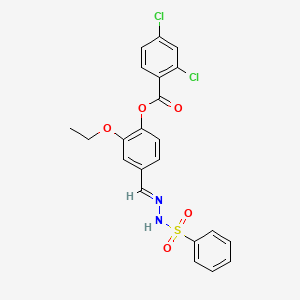
APN-Amine HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of APN-Amine HCl typically involves the reaction of 4-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)benzaldehyde with propiolonitrile in the presence of a suitable catalyst. The reaction conditions often include a basic medium to facilitate the formation of stable amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in powder form and stored at temperatures between 2-8°C to maintain its stability .
化学反应分析
Types of Reactions
APN-Amine HCl undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The amino group readily reacts with activated carboxylic acids (e.g., NHS-esters) in basic conditions to produce stable amide bonds.
Coupling Reactions: The APN group can be used for coupling with free thiols, such as labeling free cysteines in proteins.
Common Reagents and Conditions
Reagents: NHS-esters, activated carboxylic acids, free thiols.
Conditions: Mild reaction conditions in biological media, typically at room temperature.
Major Products
The major products formed from these reactions are stable amide bonds and labeled proteins, which are crucial for various biochemical applications .
科学研究应用
APN-Amine HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker for thiol-to-carboxyl coupling, facilitating the synthesis of complex molecules.
Biology: Employed in protein labeling, particularly for labeling free cysteines in proteins.
Industry: Applied in the production of polymers and other materials requiring precise molecular coupling.
作用机制
The mechanism of action of APN-Amine HCl involves the formation of stable amide bonds through nucleophilic substitution. The amino group reacts with activated carboxylic acids in basic conditions, while the APN group couples with free thiols. This dual functionality allows for high selectivity and efficiency in various biochemical processes .
相似化合物的比较
Similar Compounds
APN-Maleimide: Another bifunctional crosslinker used for thiol-to-carboxyl coupling.
TCO-amine HCl salt: Used for similar coupling reactions but with different selectivity and reaction conditions.
1-(2-Aminoethyl)maleimide hydrochloride: Utilized in similar applications but with variations in molecular structure and reactivity.
Uniqueness
APN-Amine HCl stands out due to its high selectivity in biological media and mild reaction conditions, making it particularly suitable for sensitive biochemical applications. Its ability to form stable amide bonds and label free cysteines in proteins adds to its versatility and effectiveness in various scientific and industrial fields .
属性
分子式 |
C12H10ClN5 |
|---|---|
分子量 |
259.69 g/mol |
IUPAC 名称 |
3-[4-[4-(aminomethyl)triazol-1-yl]phenyl]prop-2-ynenitrile;hydrochloride |
InChI |
InChI=1S/C12H9N5.ClH/c13-7-1-2-10-3-5-12(6-4-10)17-9-11(8-14)15-16-17;/h3-6,9H,8,14H2;1H |
InChI 键 |
JZGAUVVBWJHLGN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#CC#N)N2C=C(N=N2)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12057096.png)





![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrate;hydrochloride](/img/structure/B12057132.png)


![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)


